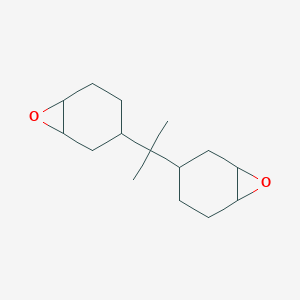

2,2-Bis(3,4-epoxycyclohexyl)propane

Description

Contextualization in Advanced Epoxy Resin Chemistry

Epoxy resins are a critical class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties. magicresin.com The most common and traditionally used epoxy resins are based on bisphenol A diglycidyl ether (DGEBA), which features aromatic rings in its molecular backbone. magicresin.comnih.gov While versatile, these aromatic structures are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to yellowing and a reduction in mechanical performance over time, which limits their use in outdoor applications. tetrawill.comechemi.com

Cycloaliphatic epoxy resins represent a significant advancement in epoxy chemistry, developed to overcome the limitations of their aromatic counterparts. nih.gov These resins are characterized by the presence of saturated aliphatic or cycloaliphatic rings in their structure. iust.ac.ir The absence of aromatic rings confers superior resistance to UV degradation and weathering. tetrawill.comechemi.com 2,2-Bis(3,4-epoxycyclohexyl)propane, a type of hydrogenated bisphenol A epoxy resin, is a prime example of this class. tetrawill.com Its saturated cycloaliphatic structure provides enhanced thermal stability, excellent electrical insulation properties, and long-term durability, making it a preferred choice for advanced composites, electrical applications, and high-performance coatings. echemi.comtetrawill.com

Nomenclature and Structural Features of this compound

The systematic nomenclature for this compound is this compound. It is also recognized by other names, reflecting its structure as a derivative of bisphenol A. Structurally, the molecule is formed by the hydrogenation of the two phenyl rings of bisphenol A into cyclohexane (B81311) rings, followed by the epoxidation of these rings. tetrawill.comechemi.com This results in a molecule with two reactive epoxy groups attached to separate cyclohexyl rings, which are themselves joined by a central isopropylidene bridge.

The key structural features are the two cycloaliphatic epoxide rings. Unlike the glycidyl (B131873) ether groups found in DGEBA, the oxirane rings in this molecule are fused directly to the cyclohexane rings. This rigid and compact molecular architecture contributes to the high crosslink density and high glass transition temperature (Tg) of the cured polymer network, leading to excellent thermal and mechanical performance. tetrawill.comepa.gov

Table 1: Chemical Identification and Physical Properties of this compound

| Property | Value |

| CAS Number | 14513-43-0 cymitquimica.com |

| Molecular Formula | C₁₅H₂₄O₂ cymitquimica.com |

| Molecular Weight | 236.35 g/mol cymitquimica.com |

| Appearance | Colorless to pale yellow liquid/solid tetrawill.comcymitquimica.com |

| Density | ~1.1 g/cm³ echemi.com |

| Boiling Point | 298.2 °C echemi.com |

| Flash Point | 121 °C echemi.com |

| Refractive Index | ~1.528 echemi.com |

| Synonyms | 3,3'-(Propane-2,2-diyl)bis(7-oxabicyclo[4.1.0]heptane) cymitquimica.com |

Note: Physical properties can vary slightly based on purity and isomeric mixture.

Historical Development and Significance in High-Performance Polymer Science

The history of epoxy resins dates back to the 1930s, with pioneering work by Dr. Pierre Castan in Switzerland and Dr. S.O. Greenlee in the United States, who independently synthesized the first bisphenol-A-based epoxy resins. elastomer.comepoxyflooringtech.com.au These early resins were commercialized in the 1940s and quickly found use in industrial applications due to their strong adhesive properties. magicresin.comelastomer.com

The development of cycloaliphatic epoxy resins occurred later, driven by the need for materials with improved performance characteristics, particularly for the electrical and electronics industries. In the 1950s, Union Carbide Corporation was a key player in the development and commercialization of these novel resins, including those produced by the epoxidation of cyclic olefins. google.comgoogle.com

The synthesis of this compound is achieved through the hydrogenation of bisphenol A to form 2,2-bis(4-hydroxycyclohexyl)propane, which is then reacted with epichlorohydrin (B41342) or epoxidized via other routes. tetrawill.com The significance of this compound in polymer science lies in its ability to bridge the performance gap left by traditional epoxies. Resins formulated with this cycloaliphatic diepoxide exhibit a desirable combination of properties. When compared to conventional DGEBA systems, cured resins based on hydrogenated bisphenol A show slightly higher modulus, better toughness, and significantly improved weatherability, although with a lower glass transition temperature. epa.govresearchgate.net These attributes have made it an essential component for high-performance applications, including outdoor electrical insulators, aerospace composites, and protective coatings for infrastructure where long-term environmental stability is paramount. echemi.com

Table 2: Comparative Properties of Cured Hydrogenated Bisphenol A vs. Standard Bisphenol A Epoxy Systems

| Property | Hydrogenated Bisphenol A Epoxy System | Standard Bisphenol A (DGEBA) System |

| UV Resistance / Weatherability | Excellent tetrawill.comechemi.com | Poor tetrawill.com |

| Glass Transition Temp. (Tg) | Lower epa.gov | Higher epa.gov |

| Flexural Modulus | Slightly Higher / Similar iust.ac.irresearchgate.net | Baseline iust.ac.irresearchgate.net |

| Toughness | Better epa.gov | Lower epa.gov |

| Initial Degradation Temp. (Td5%) | > 305 °C epa.gov | Higher epa.gov |

| Electrical Insulation | Excellent nih.govechemi.com | Good nih.gov |

Note: Specific values depend on the curing agent and curing conditions used.

Properties

IUPAC Name |

3-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)propan-2-yl]-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-15(2,9-3-5-11-13(7-9)16-11)10-4-6-12-14(8-10)17-12/h9-14H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMHLMJYHBAOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC2C(C1)O2)C3CCC4C(C3)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

208532-77-8 | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 3,3′-(1-methylethylidene)bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208532-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60464422 | |

| Record name | 2,2-Bis(3,4-epoxycyclohexyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14513-43-0 | |

| Record name | 2,2-Bis(3,4-epoxycyclohexyl)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14513-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis(3,4-epoxycyclohexyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 3,3'-(1-methylethylidene)bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Molecular Engineering of 2,2 Bis 3,4 Epoxycyclohexyl Propane

Precursor Synthesis and Feedstock Considerations

The primary precursor for 2,2-Bis(3,4-epoxycyclohexyl)propane is derived from the hydrogenation of Bisphenol A, followed by epoxidation of the resulting cycloaliphatic diol. The choice of feedstock and the specific reaction pathways are pivotal in determining the final properties of the epoxy resin.

Derivation from Hydrogenated Bisphenol A

The synthesis commences with 2,2-bis(4-hydroxycyclohexyl)propane, commonly known as hydrogenated bisphenol A (HBPA). HBPA is produced through the catalytic hydrogenation of bisphenol A (BPA). This initial step is crucial as it transforms the aromatic rings of BPA into saturated cyclohexane (B81311) rings, which imparts enhanced UV stability and weather resistance to the final epoxy resin. The hydrogenation process is typically carried out under high pressure and temperature in the presence of a catalyst.

The HBPA serves as the foundational diol for the subsequent epoxidation step. The properties of the final epoxy resin, such as viscosity and reactivity, are influenced by the purity and isomeric composition of the HBPA precursor.

Epoxidation Reaction Pathways for Cycloaliphatic Diepoxy Compounds

The conversion of the cyclohexenyl groups in the precursor to epoxy groups can be achieved through several reaction pathways. The selection of the epoxidation method is critical as it influences the yield, purity, and chlorine content of the final product.

One common industrial method involves the reaction of the precursor with an epoxidizing agent such as peracetic acid or perpropionic acid. acs.orgresearchgate.net This reaction is typically carried out in an inert solvent. The use of perpropionic acid has been shown to result in high yields of the desired epoxide. kelid1.irgoogle.com The mechanism of epoxidation of alkenes by peracids is a concerted process where the peracid delivers an oxygen atom to the double bond. researchgate.netucalgary.cacore.ac.ukucalgary.ca

Another significant pathway is the reaction with epichlorohydrin (B41342) in the presence of a Lewis acid catalyst, followed by a dehydrochlorination step using a base like sodium hydroxide. This method, however, can introduce chlorine impurities into the final resin, which can be detrimental to its performance in electronic applications. researchgate.net

More recently, chemo-enzymatic epoxidation methods have been explored as a greener alternative. researchgate.net These methods utilize enzymes, such as lipases, to catalyze the formation of a peracid in situ, which then epoxidizes the double bonds. researchgate.net This can lead to high yields under milder reaction conditions. researchgate.net

Strategies for Achieving High-Purity this compound

For many advanced applications, particularly in the electronics industry, the purity of the epoxy resin is of paramount importance. The presence of impurities, especially hydrolyzable chlorine, can adversely affect the electrical and long-term performance of the material. researchgate.net Therefore, various purification strategies are employed to minimize these impurities.

The total chlorine content in epoxy resins can be categorized into ionic chlorine and organically bound chlorine. researchgate.net Ionic chlorine can be significantly reduced through water washing processes. researchgate.net However, removing organically bound chlorine, which can be released as corrosive chlorides under certain conditions, requires more rigorous purification methods. researchgate.net

One effective method for reducing the hydrolyzable chlorine content is to treat the resin with an alkali metal hydroxide, such as sodium hydroxide, in a suitable solvent like isopropanol (B130326) or a mixture of a hydrocarbon solvent and isopropanol. mdpi.com This process is typically carried out at elevated temperatures to facilitate the dehydrochlorination reaction. mdpi.com Another approach involves the use of sodium hydride in a solvent like tetrahydrofuran (B95107) (THF) to effectively remove hydrolyzable chlorine. google.com

Solvent extraction is another technique used to achieve high-purity epoxy resins with total chlorine content below 100 ppm. rich-cn.net This involves extracting the solid epoxy resin with a suitable solvent or a mixture of solvents. rich-cn.net Multiple crystallization purifications of the solvent can also be employed to reduce organic chlorine compounds. researchgate.net

The following table summarizes the effectiveness of different purification methods on the chlorine content of epoxy resins.

| Purification Method | Initial Chlorine Content | Final Chlorine Content | Reference |

| Treatment with Sodium Hydroxide | > 0.25% | < 0.03% | mdpi.com |

| Treatment with Sodium Hydride in THF | Not specified | < 0.005% | google.com |

| Solvent Extraction | Up to 0.5% | < 100 ppm | rich-cn.net |

Chemical Modification and Derivatization for Tailored Performance

To meet the demanding requirements of specific applications, the properties of this compound can be tailored through chemical modification and derivatization. These modifications aim to enhance properties such as toughness, thermal stability, and flame retardancy.

One common approach is to use different curing agents. While cycloaliphatic epoxy resins react slower with amines compared to bisphenol A based epoxies, the use of specific cycloaliphatic amine hardeners can lead to cured products with high glass transition temperatures (Tg) and excellent chemical resistance. westlakeepoxy.comtetrawill.compolymerinnovationblog.comresearchgate.net The reactivity can be enhanced by using accelerators. polymerinnovationblog.com

Incorporating other chemical moieties into the epoxy resin backbone is another strategy. For instance, the introduction of imide groups can significantly improve the thermal stability and moisture resistance of the cured resin. nih.gov Imide-modified epoxies have shown higher char yields compared to conventional epoxy systems. mdpi.com

Siloxane modification is another effective method to enhance the properties of cycloaliphatic epoxy resins. The incorporation of siloxane structures can improve the thermal and photostability of the resin. google.com Siloxane-modified epoxies can exhibit high optical transmittance and resistance to discoloration at elevated temperatures, making them suitable for applications like LED encapsulation. researchgate.netgoogle.com

The following table provides a summary of the effects of different chemical modifications on the properties of cycloaliphatic epoxy resins.

| Modification | Modifier | Effect on Properties | Reference |

| Curing Agent | Cycloaliphatic Amines | High Tg, high chemical resistance. westlakeepoxy.comtetrawill.com | westlakeepoxy.comtetrawill.com |

| Backbone Modification | Imide Groups | Improved thermal stability, lower moisture absorption, higher char yield. nih.gov | mdpi.comnih.gov |

| Backbone Modification | Siloxane | Improved thermal and photostability, high optical transmittance, resistance to discoloration. researchgate.netgoogle.com | researchgate.netgoogle.com |

Polymerization Mechanisms and Mechanistic Investigations of 2,2 Bis 3,4 Epoxycyclohexyl Propane Systems

Cationic Ring-Opening Polymerization of Cycloaliphatic Epoxides

Cationic ring-opening polymerization (CROP) is a primary method for curing cycloaliphatic epoxide systems, including 2,2-Bis(3,4-epoxycyclohexyl)propane. This process is initiated by strong protic or Lewis acids, which protonate the oxygen atom of the oxirane ring. kpi.uagelest.com This protonation creates a strained and highly reactive tertiary oxonium ion. The ring strain within the cycloaliphatic structure makes the molecule susceptible to nucleophilic attack, which propagates the polymerization. kpi.ua The polymerization proceeds as the active cationic center reacts with subsequent monomer molecules, leading to the formation of a crosslinked polymer network. Unlike traditional phenolic resins, this ring-opening mechanism results in near-zero volumetric changes upon polymerization. kpi.ua

Photo-initiated cationic polymerization offers rapid and spatially controlled curing of cycloaliphatic epoxides. This technique utilizes photoinitiators that, upon exposure to UV radiation, generate the strong acid required to initiate the ring-opening process. The efficiency and dynamics of the polymerization are influenced by factors such as light intensity, exposure time, and the concentration of the photoinitiator. researchgate.net

The reaction kinetics can be studied in real-time using methods like Fourier-transform infrared (FTIR) spectroscopy, which tracks the consumption of the epoxy groups. radtech.orgpaint.org The polymerization rate and the final monomer conversion are critical parameters for evaluating the efficiency of the curing process. mdpi.com For instance, studies have shown that increasing the concentration of the photoinitiator or the intensity of the UV light can significantly affect the polymerization course and the properties of the cured film. researchgate.net However, the relationship is not always linear; very high initiator concentrations can sometimes lead to lower final conversion due to factors like increased light absorption at the surface, which limits light penetration through the sample thickness. researchgate.net

Different photoinitiator systems exhibit varying levels of reactivity and are sensitive to different wavelengths of light. For example, some systems are designed for deep UV exposure, while others operate under visible light, often employing a free-radical promoted cationic polymerization mechanism. researchgate.net The chemical structure of the photoinitiator has a strong effect on the photopolymerization kinetics and the properties of the resulting polymer network. mdpi.com For example, a comparative study of two commercial photoinitiators, Omnirad 2022 (a blend) and Omnirad 819, found that the blend resulted in a considerably higher maximum reaction rate, particularly at lower light intensities. mdpi.com

The table below summarizes findings on the influence of photoinitiator concentration on polymerization kinetics.

| Photoinitiator | Concentration (mass %) | UV Light Intensity (W/m²) | Key Observation |

|---|---|---|---|

| 2-Hydroxy-2-methyl-1-phenylpropane-1-one | 0.2 - 5.0 | 12 | Increasing initiator concentration generally increased the polymerization rate. |

| 2-Hydroxy-2-methyl-1-phenylpropane-1-one | 0.2 - 5.0 | 63 | At higher intensity, the effect of initiator concentration was more pronounced. |

| 1-Hydroxycyclohexylphenylketone | 0.2 - 5.0 | 12 | Showed different kinetic profiles compared to the other initiator under identical conditions. |

| 1-Hydroxycyclohexylphenylketone | 0.2 - 5.0 | 63 | Increasing concentration significantly affected the cure rate and final properties. |

Cationic photopolymerization is notoriously sensitive to environmental conditions, particularly atmospheric humidity. radtech.org Water can act as both an inhibitor and a co-catalyst in the polymerization of cycloaliphatic epoxides. paint.org At high concentrations, water acts as a strong chain-terminating agent, reacting with the active cationic center to form a non-reactive hydroxyl group and regenerating the acid catalyst, which can prematurely stop chain growth. radtech.orgpaint.org This inhibition can lead to an induction period before polymerization begins and a reduction in the final monomer conversion, especially at high relative humidity (RH). radtech.org

Conversely, trace amounts of water are often necessary to act as a co-catalyst, facilitating the transport of protons to the oxirane oxygen to initiate polymerization. paint.org Research has shown that for cyclohexyl epoxide systems without polyols, the maximum conversion of the epoxy group occurs at an intermediate relative humidity of around 51%. paint.org At very low humidity, there may not be enough water to efficiently initiate the reaction, while at very high humidity, termination reactions dominate. paint.org To counteract the negative effects of humidity, a "humidity blocker" approach has been proposed, incorporating hydrophobic components like epoxy-siloxanes into the formulation to mitigate the inhibiting effects of ambient moisture. radtech.org

| Formulation | Relative Humidity (%) | Epoxy Conversion (%) after 600s | Observation |

|---|---|---|---|

| Cyclohexyl Epoxide (without polyol) | 6 | ~65 | Low conversion, suggesting insufficient water for efficient initiation. |

| Cyclohexyl Epoxide (without polyol) | 30 | ~80 | Increased conversion as water aids initiation. |

| Cyclohexyl Epoxide (without polyol) | 51 | ~85 | Maximum conversion achieved at optimal humidity. |

| Cyclohexyl Epoxide (without polyol) | 75 | ~75 | Decreased conversion due to inhibition by excess water. |

Elucidation of Structural Effects on Polymerization Reactivity

The reactivity of a cycloaliphatic epoxide monomer in cationic polymerization is profoundly influenced by its molecular structure. Steric hindrance, ring strain, and the presence of other functional groups within the monomer can all affect the kinetics of the curing reaction and the properties of the final polymer. researchgate.net

Comparative studies reveal significant differences in the curing behavior of non-ester cycloaliphatic epoxides, such as this compound, and their ester-containing counterparts like (3′,4′-epoxycyclohexane) methyl-3,4-epoxycyclohexyl-carboxylate (ECC). The presence of an ester group can influence reactivity, curing rates, and the properties of the cured material. researchgate.netbohrium.com

For instance, when cured with an anhydride (B1165640) hardener, an ester-containing epoxy resin, hexahydrophthalic acid bis(3,4-epoxycyclohexylmethyl) ester (BE), exhibited a higher reaction activation energy and a slower curing rate compared to ECC and bis(3,4-epoxycyclohexylmethyl) adipate (B1204190) (BA). researchgate.netbohrium.com However, the cured material from the BE system showed improved mechanical and thermal properties, including a higher loss modulus and Young's modulus. researchgate.netbohrium.com This suggests that while the ester group may slow the initial reaction, it contributes to a more robust final polymer network. The increased rigidity can be attributed to the structure of the monomer, where the number of cyclic rings can enhance thermal stability. researchgate.net

| Property | BE/MHHPA | CE (ECC)/MHHPA | BA/MHHPA |

|---|---|---|---|

| Curing Rate | Slower | Faster | Faster |

| Reaction Activation Energy | Higher | Lower | Lower |

| Loss Modulus Increase (vs. CE) | +53% | - | - |

| Loss Modulus Increase (vs. BA) | +24% | - | - |

| Young's Modulus Improvement (vs. BA) | +31% | - | - |

| Initial Degradation Temp. (vs. BA) | +6.4% | - | - |

The presence of an ester group within the cycloaliphatic epoxide monomer introduces additional reaction pathways that can influence the polymerization mechanism. The carbonyl oxygen of the ester group is a nucleophilic site that can participate in the ring-opening process. This participation can occur through several mechanisms.

One possibility is an "activated monomer" mechanism, where the propagating cationic center can coordinate with the carbonyl oxygen of an incoming monomer molecule. This interaction can affect the electron density and reactivity of the nearby epoxide ring. Furthermore, the ester linkage can act as a chain transfer site. The propagating chain can react with the ester group, leading to a break in the polymer chain and the formation of a new initiating species. This process can influence the molecular weight distribution and the degree of crosslinking in the final polymer network. The esterification of epoxides is a known route to modify their curing properties and workability. researchgate.net The specific location and flexibility of the ester linkage within the monomer backbone are critical factors that determine the extent of its participation and its ultimate effect on the polymerization kinetics and material properties. researchgate.netbohrium.com

Fundamental Factors Governing Polymerization Reactivity: Ring Strain, Basicity, and Steric Hindrance

The polymerization reactivity of epoxy compounds, including this compound, is primarily governed by three key factors: ring strain, basicity, and steric hindrance. researchgate.net These elements collectively determine the rate and extent of the ring-opening polymerization process.

Ring Strain: The epoxy group, a three-membered ring (oxirane), possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. wikipedia.orgchemistrysteps.com This inherent instability is a primary driving force for the ring-opening reaction. fiveable.melscollege.ac.in Epoxides, in general, have a ring strain of about 25 kcal/mol, which makes them considerably more reactive than other cyclic ethers. masterorganicchemistry.com The high strain energy contained within the epoxide ring can be released upon polymerization, making the process thermodynamically favorable. lscollege.ac.in The structure of this compound, featuring two epoxy groups fused to cyclohexane (B81311) rings, contributes to this high reactivity. cymitquimica.com

Basicity: The basicity of the oxygen atom in the epoxy ring is another critical factor. In cationic polymerization, the initiation step involves the protonation of this oxygen atom. A higher basicity facilitates this protonation, leading to a faster initiation rate. However, the basicity of cycloaliphatic epoxides is influenced by the electron-donating or withdrawing nature of the surrounding molecular structure. Compared to glycidyl (B131873) ethers, the oxygen in a cycloaliphatic epoxide can exhibit different basicity, which affects its interaction with the propagating cationic species. researchgate.netradtech.org

Steric Hindrance: Steric hindrance around the epoxy ring can significantly impact the accessibility of the reactive sites to the initiator and the propagating chain end. In this compound, the epoxy groups are part of a cyclohexane ring, which creates more steric bulk compared to the terminal epoxy group of a glycidyl ether like Bisphenol A diglycidyl ether (DGEBA). tetrawill.com This increased steric hindrance can slow down the reaction rate, particularly with bulky nucleophiles or curing agents. tetrawill.comstackexchange.com The rigid structure of the cyclohexane ring restricts the approach of reactants to the electrophilic carbon atoms of the epoxide. tetrawill.com

A comparative study highlighted the influence of these factors. For instance, 2,2-bis-(3,4-epoxycyclohexyl)-propane (referred to as CADE-1 in the study) showed a lower reaction rate in photo-initiated cationic polymerization compared to a less viscous, ester-free cycloaliphatic diepoxide (CADE-2). researchgate.netradtech.org This difference was partly attributed to the higher viscosity and potentially lower mobility of the CADE-1 monomer, which is a manifestation of steric factors. radtech.org

| Factor | Description | Effect on Reactivity |

|---|---|---|

| Ring Strain | Energy associated with the distorted bond angles (approx. 60°) in the three-membered epoxy ring. differencebetween.com | High strain energy is a major driving force for the ring-opening reaction, increasing reactivity. fiveable.melscollege.ac.in |

| Basicity | The ability of the epoxy oxygen's lone pair electrons to accept a proton or interact with a cationic center. | Higher basicity generally leads to faster initiation in cationic polymerization. researchgate.net |

| Steric Hindrance | Spatial obstruction around the epoxy ring due to the bulky cyclohexane structure. tetrawill.com | Hinders the approach of initiators and propagating chains, potentially slowing the polymerization rate compared to less hindered epoxides like glycidyl ethers. tetrawill.comstackexchange.com |

Chain Transfer Mechanisms in Cationic Photopolymerization

The propagation in cationic ring-opening polymerization can proceed through two primary mechanisms: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. researchgate.netradtech.org

Active Chain End (ACE) Mechanism: This is the conventional propagation pathway where a monomer adds to a cationic active center (an oxonium ion) at the end of a growing polymer chain. researchgate.net

Activated Monomer (AM) Mechanism: This mechanism becomes significant in the presence of chain transfer agents (CTAs) like alcohols. In the AM mechanism, the growing chain is terminated by the CTA, which then transfers a proton to a new monomer molecule. radtech.org This "activates" the monomer, which can then be attacked by a nucleophile (like another alcohol molecule or the hydroxyl end of a polymer chain). The presence of hydroxyl groups from CTAs or atmospheric moisture promotes the AM mechanism. radtech.org

The introduction of alcohols as chain transfer agents can enhance the polymerization rate and final conversion levels. researchgate.net However, it also affects the physical properties of the resulting polymer, often leading to a decrease in the glass transition temperature (Tg) and gel fraction as the concentration of the CTA increases. radtech.org The effectiveness of an alcohol as a CTA depends on its structure; for instance, primary alcohols are generally more effective than secondary or tertiary alcohols. researchgate.net

Intramolecular chain transfer reactions can also occur, where an ether oxygen within the polymer backbone or a terminal hydroxyl group attacks the growing cationic center. researchgate.net This can lead to the formation of cyclic structures (loops) within the polymer network, a phenomenon known as cyclization. Intermolecular chain transfer between different polymer chains can lead to branching and crosslinking. researchgate.net These transfer reactions can cause significant deviations from ideal polymerization behavior, such as delayed gelation. researchgate.net

| Mechanism | Description | Key Species Involved | Impact on Polymerization |

|---|---|---|---|

| Active Chain End (ACE) | Direct addition of monomer to the growing cationic polymer chain. researchgate.net | Monomer, Propagating Oxonium Ion | Standard chain growth. |

| Activated Monomer (AM) | A proton is transferred from a chain transfer agent to a monomer, which is then attacked by a nucleophile. radtech.org | Chain Transfer Agents (e.g., alcohols, water), Monomer, Nucleophiles | Can increase polymerization rate and conversion; affects network structure. researchgate.netradtech.org |

| Intramolecular Transfer | Nucleophilic attack by an ether oxygen or hydroxyl group from the same chain onto the active center. researchgate.net | Polymer Chain (Ether/Hydroxyl groups) | Leads to the formation of loops in the polymer network. researchgate.net |

| Intermolecular Transfer | Nucleophilic attack by an ether oxygen or hydroxyl group from a different chain onto the active center. researchgate.net | Polymer Chains (Ether/Hydroxyl groups) | Leads to branching and crosslinking. researchgate.net |

Thermal Curing Mechanisms with Anhydride and Amine Hardener Systems

Thermal curing is a common method for crosslinking this compound to form a durable thermoset material. The choice of hardener, typically an anhydride or an amine, dictates the curing chemistry and the properties of the final product. rqbchemical.com

Anhydride Curing: Anhydride hardeners, such as methylhexahydrophthalic anhydride (MHHPA), are widely used for curing cycloaliphatic epoxy resins. researchgate.nettetrawill.com The curing process is a multi-step reaction. It typically requires an initiator, which is often a species containing a hydroxyl group, to start the reaction. tri-iso.com

Initiation: The anhydride ring is opened by a hydroxyl group (present as an impurity or intentionally added), forming a carboxylic acid. tri-iso.com

Propagation: The newly formed carboxylic acid then reacts with an epoxy group, opening the ring and generating a new hydroxyl group and an ester linkage. tri-iso.com

Further Reaction: This new hydroxyl group can then react with another anhydride molecule, continuing the polymerization cycle. tri-iso.com

This process results in a highly crosslinked polyester (B1180765) network. tri-iso.com Curing with anhydrides generally requires elevated temperatures, with typical cure cycles involving stages at different temperatures (e.g., 2 hours at 90°C followed by 4 hours at 165°C) to ensure complete reaction and to manage the exotherm. tri-iso.com The resulting cured products are known for their high glass transition temperatures (Tg can reach 200-210°C), excellent thermal stability, and good electrical insulation properties. researchgate.nettetrawill.com

Amine Curing: The reaction between cycloaliphatic epoxides and amine hardeners is possible but proceeds much more slowly than the reaction between glycidyl ether epoxies and amines. tetrawill.com This reduced reactivity is a direct consequence of the significant steric hindrance around the internal epoxy group of the cycloaliphatic structure. tetrawill.com The bulky cyclohexane ring shields the electrophilic carbon atoms of the epoxide from the nucleophilic attack of the amine.

Due to this low reactivity, curing this compound with amines alone requires high temperatures and long curing times, which is often not practical for industrial applications. tetrawill.com To overcome this, catalysts or accelerators are often employed. Boron trifluoride complexes, for example, can act as cationic polymerization catalysts, generating significant heat and enabling the reaction to proceed at lower temperatures and for shorter times. tetrawill.com The fundamental reaction involves the nucleophilic attack of the primary or secondary amine on one of the carbon atoms of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a new carbon-nitrogen bond. This process continues until a crosslinked network is formed.

| Hardener System | Mechanism Summary | Typical Conditions | Key Characteristics |

|---|---|---|---|

| Anhydride | Ring-opening of anhydride by a hydroxyl group, followed by reaction of the resulting carboxylic acid with the epoxy group, forming ester linkages. tri-iso.com | Elevated temperatures (e.g., 90-165°C), often with a catalyst/initiator. tri-iso.com | High Tg, excellent thermal and electrical properties. researchgate.nettetrawill.com |

| Amine | Nucleophilic addition of the amine to the epoxy ring. tetrawill.com | Very high temperatures and long times, or use of a catalyst (e.g., Boron trifluoride complex) for practical application. tetrawill.com | Reaction is slow due to high steric hindrance of the cycloaliphatic epoxy. tetrawill.com |

Curing Kinetics and Thermodynamics of 2,2 Bis 3,4 Epoxycyclohexyl Propane Formulations

Real-Time Monitoring Techniques for Curing Process Characterization.mdpi.com

The transformation of liquid epoxy resins into solid, three-dimensional networks is a complex process that necessitates real-time monitoring for quality control and process optimization. mdpi.com Techniques that can track the progression of the cure in situ are invaluable for understanding the intricate physical and chemical changes that occur.

Application of Dynamic Rheological Analysis (DRA)

Dynamic Rheological Analysis (DRA) is a powerful technique for characterizing the curing process of 2,2-Bis(3,4-epoxycyclohexyl)propane formulations. By applying a small, oscillatory strain to a sample and measuring the resultant stress, DRA can determine key viscoelastic properties such as the storage modulus (G'), loss modulus (G''), and complex viscosity (η*). These parameters provide a continuous profile of the material's transition from a liquid to a solid state.

The gel point, a critical juncture in the curing process where the material transitions from a viscous liquid to an elastic solid, can be precisely identified by the crossover of the G' and G'' curves. The time to reach the gel point is a crucial parameter for process control in applications such as molding and coating. Furthermore, the development of the storage modulus beyond the gel point provides information on the build-up of the crosslinked network and the final mechanical properties of the cured material.

Differential Scanning Calorimetry (DSC) for Reaction Kinetic Studies.researchgate.net

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the reaction kinetics of curing processes. researchgate.net By measuring the heat flow associated with the exothermic cross-linking reaction as a function of temperature or time, DSC provides quantitative data on the rate and extent of cure. researchgate.net

In a typical non-isothermal DSC scan, the sample is heated at a constant rate, and the resulting thermogram shows a distinct exothermic peak. The total heat released during the reaction is directly proportional to the total number of epoxy groups that have reacted. By analyzing the shape and position of this peak at different heating rates, key kinetic parameters can be determined. Isothermal DSC experiments, where the sample is held at a constant temperature, can also be employed to study the curing kinetics under specific processing conditions.

Determination of Reaction Activation Energies and Curing Rates.researchgate.net

For instance, studies on similar epoxy systems have shown that the activation energy can be influenced by the degree of conversion. unito.it Initially, the activation energy may be at a certain level and then decrease as the reaction proceeds, indicating a change in the reaction mechanism or the onset of diffusion-controlled kinetics. unito.it As the cross-linking approaches its final stages, the activation energy might increase again due to vitrification and restricted mobility of the reactive species. unito.it

The curing rate, or the rate of conversion, is also a critical parameter that can be determined from DSC data. It describes how quickly the cross-linking reaction proceeds and is influenced by temperature, the presence of catalysts, and the chemical nature of the reactants. Understanding the curing rate is essential for optimizing cycle times in manufacturing processes.

Impact of Co-Monomers and Accelerants on Curing Behavior.unito.it

The curing behavior of this compound can be significantly tailored by the addition of co-monomers and accelerants. unito.it These additives can influence the reaction rate, the final network structure, and the ultimate properties of the cured material.

Catalytic Role of Hydroxyl Groups in Epoxy Curing.unito.it

Hydroxyl groups play a significant catalytic role in the curing of epoxy resins, particularly in systems cured with anhydrides or other catalysts that generate active species. These hydroxyl groups can be present as impurities in the resin, or they can be intentionally added as co-monomers or accelerants.

The hydroxyl groups can participate in the curing reaction in several ways. They can act as chain transfer agents, which can influence the molecular weight and the degree of branching in the polymer network. More importantly, they can accelerate the curing reaction by providing a proton source that facilitates the ring-opening of the epoxy group. This catalytic effect is particularly pronounced in cationic polymerization, where the presence of hydroxyl groups can significantly increase the rate of polymerization. The concentration and type of hydroxyl-containing compounds can, therefore, be used to control the curing kinetics and tailor the final properties of the material.

Analysis of Isothermal and Dynamic Curing Profiles

The analysis of curing behavior can be broadly categorized into two primary methodologies: isothermal and dynamic curing. Isothermal analysis involves holding the sample at a constant temperature and monitoring the heat flow over time, while dynamic analysis involves heating the sample at a constant rate and observing the corresponding thermal events. Both approaches provide valuable, complementary information about the reaction kinetics.

Isothermal Curing Analysis:

In an isothermal DSC experiment, the epoxy formulation is rapidly heated to a specific curing temperature, and the exothermic heat flow from the cross-linking reaction is recorded as a function of time. The resulting curve provides direct information about the rate of reaction at that temperature. By conducting a series of isothermal experiments at different temperatures, a comprehensive kinetic model can be developed.

The degree of cure (α) at any given time (t) under isothermal conditions can be determined by integrating the heat flow signal. The rate of cure (dα/dt) is directly proportional to the heat flow. These parameters are crucial for understanding the reaction mechanism. For many epoxy systems, the curing process can be described by an autocatalytic reaction model, where the reaction products, particularly hydroxyl groups, catalyze the ring-opening of the epoxy groups.

Dynamic Curing Analysis:

Dynamic DSC scans involve heating the uncured epoxy formulation at a constant rate (β). The resulting thermogram shows an exothermic peak, the characteristics of which are used to determine kinetic parameters. The peak temperature of the exotherm (Tp) shifts to higher values as the heating rate increases. This is because at higher heating rates, there is less time for the reaction to occur at lower temperatures.

Several model-free and model-based methods can be applied to dynamic DSC data to determine the activation energy (Ea) of the curing reaction. The activation energy represents the minimum energy required for the reaction to occur and is a critical parameter for predicting the temperature dependence of the cure rate.

Research Findings:

Studies on the curing of cycloaliphatic epoxy resins, such as those based on this compound, often employ anhydride (B1165640) hardeners like methylhexahydrophthalic anhydride (MHHPA). The curing reaction is a complex process involving the ring-opening of the epoxy group by the anhydride, followed by esterification reactions.

While specific detailed data tables for the isothermal and dynamic curing of this compound are not extensively available in publicly accessible literature, general findings for similar cycloaliphatic epoxy systems provide valuable insights. For instance, the activation energy for the curing of cycloaliphatic epoxy resins with anhydride hardeners typically falls in the range of 60-80 kJ/mol.

The total heat of reaction (ΔHtotal), which is a measure of the total exothermicity of the curing process, is another important thermodynamic parameter obtained from DSC analysis. This value is proportional to the number of epoxy groups that have reacted and is essential for determining the degree of cure.

The following interactive data tables provide a representative overview of the kind of data obtained from isothermal and dynamic DSC analyses of epoxy resin curing. Please note that these values are illustrative for a generic cycloaliphatic epoxy-anhydride system and not specific to this compound due to the limited availability of specific data in the searched literature.

Isothermal Curing Parameters (Illustrative)

| Curing Temperature (°C) | Time to Peak (min) | Peak Reaction Rate (%/min) | Final Degree of Cure (%) |

|---|---|---|---|

| 120 | 45 | 2.5 | 95 |

| 130 | 25 | 4.2 | 98 |

| 140 | 15 | 6.8 | 99 |

| 150 | 8 | 11.5 | 99.5 |

Dynamic Curing Parameters (Illustrative)

| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Temperature (Tp) (°C) | Enthalpy of Cure (ΔHtotal) (J/g) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|---|

| 5 | 110 | 145 | 350 | ~70 |

| 10 | 120 | 155 | 355 | |

| 15 | 125 | 162 | 352 | |

| 20 | 130 | 168 | 348 |

The analysis of both isothermal and dynamic curing profiles is essential for developing a comprehensive understanding of the reaction kinetics and thermodynamics of this compound formulations. This knowledge enables the precise control of the curing process, leading to the production of thermoset materials with optimized and predictable performance characteristics.

Structure Property Relationships in Polymer Networks Derived from 2,2 Bis 3,4 Epoxycyclohexyl Propane

Correlation Between Cross-linking Density and Macro-scale Mechanical Response

The mechanical properties of thermosetting polymers, including those derived from 2,2-Bis(3,4-epoxycyclohexyl)propane, are fundamentally governed by the density of cross-links within the polymer network. Cross-linking density refers to the number of intermolecular chemical bonds per unit volume, which dictates the rigidity and mobility of the polymer chains.

Generally, an increase in cross-linking density leads to a more rigid and constrained network, resulting in enhanced mechanical properties such as tensile strength and Young's modulus. rsc.org This is because a higher density of cross-links restricts the movement of polymer chains past one another when subjected to an external force, thereby increasing the material's stiffness. Conversely, properties that rely on chain mobility, such as elongation at break and tensile toughness, tend to decrease with increasing cross-linking density. rsc.org

Research on plant oil-based epoxy resins has demonstrated a linear increase in tensile strength, Young's modulus, and glass transition temperature with rising cross-linking density. rsc.org In contrast, the elongation at break and tensile toughness exhibited a nonlinear decrease. rsc.org While this study was not on this compound specifically, the principles are transferable. The rigid cycloaliphatic structure of this compound contributes to a high modulus and strength, and increasing the cross-linking density would further amplify these characteristics.

The following table, based on data for a generic cycloaliphatic epoxy resin system, illustrates the typical effect of cross-linking density on mechanical properties. The cross-linking density can be controlled by the stoichiometry of the epoxy resin and the curing agent.

| Property | Low Cross-linking Density | High Cross-linking Density |

|---|---|---|

| Tensile Strength | Lower | Higher |

| Young's Modulus | Lower | Higher |

| Elongation at Break | Higher | Lower |

| Toughness | Higher | Lower |

Impact of Molecular Architecture on Thermal Stability and Performance

The thermal stability of polymer networks derived from this compound is critically influenced by their molecular architecture. The inherent rigidity of the cycloaliphatic rings in the backbone of this compound contributes to a higher thermal stability compared to more flexible aliphatic epoxy resins. tetrawill.com The absence of a benzene (B151609) ring, as found in common bisphenol A-based epoxy resins, also imparts good weather and yellowing resistance. tetrawill.com

The glass transition temperature (Tg), a key indicator of thermal performance, is directly related to the molecular architecture. A higher cross-linking density generally leads to a higher Tg, as more thermal energy is required to induce segmental motion in the tightly bound network. rsc.org Furthermore, the chemical nature of the repeating units and the curing agent plays a significant role. The introduction of bulky, rigid structures into the polymer network can further elevate the Tg.

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are common techniques to evaluate thermal properties. researchgate.netbestech.com.au TGA measures the weight loss of a material as a function of temperature, indicating its decomposition temperature, while DSC measures the heat flow associated with thermal transitions like the Tg. bestech.com.au For anhydride-cured polyfunctional epoxies, the onset of decomposition can be significantly higher than for standard bisphenol A-based epoxies. broadview-tech.com

The following table provides illustrative thermal property data for a cycloaliphatic epoxy resin system, highlighting the effect of the molecular structure.

| Property | Value Range for Cycloaliphatic Epoxy Systems | Influencing Factors |

|---|---|---|

| Glass Transition Temperature (Tg) | 125 - 222 °C core.ac.ukresearchgate.net | Cross-linking density, curing agent chemistry, presence of rigid molecular groups. |

| Decomposition Temperature (TGA, 5% weight loss) | > 300 °C | Bond strength within the polymer backbone, cross-link density. |

Influence of Curing Agent Chemistry on Network Characteristics and Resultant Properties

The choice of curing agent is a critical determinant of the final properties of the epoxy network. The two main classes of curing agents for epoxy resins are amines and anhydrides, each imparting distinct characteristics to the resulting polymer. psu.edu

Amine Curing Agents: These are typically more reactive and can cure at lower temperatures. epo.org They react with the epoxy groups through a ring-opening addition reaction. psu.edu The functionality of the amine (primary, secondary) and its chemical structure (aliphatic, cycloaliphatic, aromatic) will influence the cross-linking density and the flexibility of the final network. justia.com Cycloaliphatic amines are often used to enhance the thermal and mechanical properties of the cured product. justia.com

Anhydride (B1165640) Curing Agents: These generally require higher temperatures to initiate the curing process and often necessitate the use of a catalyst. polymerinnovationblog.com The curing mechanism involves the opening of the anhydride ring by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group. polymerinnovationblog.com Anhydride-cured epoxies often exhibit higher thermal stability, superior electrical insulating properties, and lower cure shrinkage compared to their amine-cured counterparts. psu.edupolymerinnovationblog.com However, they can be more brittle and susceptible to hydrolysis due to the presence of ester linkages in the cured network. psu.edu

A comparative study on amine versus acid anhydride curing agents for a carbon fiber-reinforced plastic showed that the epoxy-polyamine composition had higher tensile and impact strengths, while the epoxy-acid anhydride mixture demonstrated higher thermal stability and weathering resistance. researchgate.net

The following table summarizes the general influence of amine and anhydride curing agents on the properties of cycloaliphatic epoxy resins.

| Property | Amine Cured | Anhydride Cured |

|---|---|---|

| Cure Temperature | Lower | Higher (often requires catalyst) |

| Thermal Stability (Tg) | Good | Excellent psu.edu |

| Mechanical Strength | Excellent | Good (can be more brittle) psu.edu |

| Electrical Insulation | Good | Excellent polymerinnovationblog.com |

| Moisture Resistance | Good | Susceptible to hydrolysis psu.edu |

Elucidation of Molecular Features Governing Moisture Resistance

The moisture resistance of epoxy networks is a critical factor for their long-term performance, especially in humid environments. Water absorption can lead to plasticization, a reduction in the glass transition temperature, and degradation of mechanical properties. swan.ac.uk The molecular features that govern moisture resistance in polymers derived from this compound are primarily related to the hydrophobicity of the polymer backbone and the presence of polar functional groups.

The cycloaliphatic structure of this compound is inherently more hydrophobic than the aromatic structures found in many other epoxy resins, which contributes to lower moisture absorption. google.com The cross-linking density also plays a role; a more tightly cross-linked network can physically hinder the diffusion of water molecules into the polymer matrix.

However, the curing process introduces polar hydroxyl groups into the network, which can act as sites for hydrogen bonding with water molecules, thereby increasing moisture uptake. The type of curing agent used also has a significant impact. Anhydride-cured systems, while offering excellent thermal properties, form ester linkages that are susceptible to hydrolysis, potentially leading to long-term degradation in the presence of moisture. psu.edu

Studies on cycloaliphatic epoxy resins have shown that they generally exhibit good resistance to water penetration. researchgate.net Research on epoxy composites has indicated that the water absorption of the composite is primarily governed by the properties of the epoxy matrix. ncsu.edudtic.mil

The following table provides typical water absorption values for cycloaliphatic epoxy systems.

| Material System | Water Absorption (%) | Test Conditions |

|---|---|---|

| Neat Cycloaliphatic Epoxy Resin | < 1.0 | Immersion in water at room temperature |

| Cycloaliphatic Epoxy with Anhydride Curing Agent | 0.5 - 1.5 | Dependent on specific anhydride and cure cycle |

Investigation of Dielectric Properties in Relation to Molecular Design

The excellent electrical insulating properties of cycloaliphatic epoxy resins make them suitable for a wide range of electronic and electrical applications. tetrawill.com The dielectric properties, specifically the dielectric constant (k) and the dielectric loss factor (tan δ), are strongly influenced by the molecular design of the polymer network.

A low dielectric constant is desirable for high-frequency applications to minimize signal delay and crosstalk. The non-polar nature of the cycloaliphatic backbone of this compound contributes to a low dielectric constant. The absence of highly polarizable aromatic rings is a key advantage over traditional bisphenol A-based epoxies.

The dielectric loss is related to the energy dissipated as heat when the material is subjected to an alternating electric field. This is influenced by the mobility of polar groups within the polymer network. A higher cross-linking density restricts the movement of these dipoles, leading to lower dielectric loss. The choice of curing agent also affects the dielectric properties, with anhydride-cured systems often exhibiting superior performance due to their rigid network structure and lower concentration of polar hydroxyl groups compared to some amine-cured systems. polymerinnovationblog.com

The following table presents typical dielectric properties for cycloaliphatic epoxy systems.

| Property | Typical Value for Cycloaliphatic Epoxy Systems | Frequency |

|---|---|---|

| Dielectric Constant (k) | 2.8 - 3.5 | 1 MHz |

| Dielectric Loss (tan δ) | 0.005 - 0.015 | 1 MHz |

Advanced Material Formulations and Composites Incorporating 2,2 Bis 3,4 Epoxycyclohexyl Propane

Development of Novel High-Performance Epoxy Resin Compositions

The development of advanced epoxy resin systems frequently utilizes cycloaliphatic diepoxides like 2,2-Bis(3,4-epoxycyclohexyl)propane to achieve properties superior to those of conventional bisphenol-A based epoxy resins. The rigid and compact cycloaliphatic structure contributes to a high glass transition temperature (Tg) and excellent thermal stability in the cured polymer network. googleapis.com These resins are key components in formulations designed for demanding environments where thermal resistance and mechanical strength are critical.

Curing is typically achieved through cationic polymerization or with anhydride (B1165640) hardeners, processes that can be optimized for specific performance outcomes. googleapis.com For instance, cationic curing can be initiated at relatively low temperatures (80°C to 150°C) to produce tough, durable materials. google.com The selection of the curing agent and the cure schedule are critical factors that determine the final properties of the thermoset, including its Tg, which marks the transition from a glassy to a rubbery state. justia.com Formulations can be further modified with additives such as hydroxyl-functionalized aliphatic polyesters or rubber nanoparticles to enhance toughness and peel strength without significantly compromising thermal properties. googleapis.comgoogle.com

| Property | Typical Cycloaliphatic System (e.g., based on this compound) | Typical Bisphenol-A (DGEBA) System |

|---|---|---|

| Glass Transition Temperature (Tg) | High (>200°C achievable) | Moderate (~150-180°C) |

| Viscosity (uncured) | Low to Moderate | Moderate to High |

| UV Resistance / Weatherability | Excellent | Poor (Prone to yellowing) |

| Dielectric Properties | Excellent (Low Dk, Df) | Good |

| Ionic Purity (Chloride Content) | Very Low | Higher (if synthesized with epichlorohydrin) |

Application in Fiber-Reinforced Polymer Composite Materials

In the field of composite materials, the matrix resin plays a crucial role in transferring stress between the reinforcing fibers and protecting them from environmental degradation. This compound is identified as a suitable resin for creating high-performance fiber-reinforced polymer (FRP) composites. googleapis.com Its properties, such as high thermal stability and mechanical strength, translate to composites that can withstand demanding operational conditions, making them suitable for aerospace, automotive, and industrial applications.

The low viscosity of some cycloaliphatic resin formulations allows for excellent impregnation of dense fiber preforms (e.g., carbon or glass fiber) using manufacturing processes like resin transfer molding (RTM) and vacuum-assisted resin transfer molding (VaRTM). googleapis.com The strong adhesion between the epoxy matrix and the fibers, which is essential for effective load transfer, results in composites with high strength-to-weight and stiffness-to-weight ratios. The final mechanical properties of the composite, such as flexural and tensile strength, are a direct result of the synergy between the fiber reinforcement and the high-performance epoxy matrix.

| Mechanical Property | Typical Value Range |

|---|---|

| Tensile Strength | 1500 - 2500 MPa |

| Tensile Modulus | 120 - 150 GPa |

| Flexural Strength | 1000 - 1800 MPa |

| Interlaminar Shear Strength (ILSS) | 60 - 95 MPa |

Integration into Electrical and Electronic Encapsulation Systems

The electronics industry requires materials with excellent insulating properties, high thermal stability, and low moisture absorption for the encapsulation and protection of sensitive semiconductor devices and components. Cycloaliphatic epoxy resins like this compound are well-suited for these applications. A key advantage is their synthesis route, which avoids the use of epichlorohydrin (B41342), resulting in very low levels of ionic impurities like chloride. This high purity is critical for preventing corrosion and ensuring the long-term reliability of electronic components.

These resins can be formulated into compositions with a low dielectric constant (Dk) and a low dissipation factor (Df), which are essential for high-frequency applications to minimize signal loss and crosstalk. Patents for thermosetting resin compositions intended for printed wiring boards and other electronic components often list this compound as a preferred epoxy component to achieve a dielectric constant below 4.0 and superior thermal performance.

| Electrical Property | Typical Value |

|---|---|

| Dielectric Constant (Dk) @ 1 GHz | < 4.0 |

| Dissipation Factor (Df) @ 1 GHz | < 0.005 |

| Volume Resistivity | > 10¹⁴ ohm-cm |

| Dielectric Strength | > 15 kV/mm |

Utilization in Optical Material Systems (e.g., transparent matrices, waveguides)

The inherent transparency and resistance to yellowing upon UV exposure make cycloaliphatic epoxy resins, including this compound, excellent candidates for optical material systems. They are used in applications such as transparent matrices for optical sensors, encapsulants for LEDs, and as the core or cladding material in optical waveguides.

For a material to function effectively in an optical system, it must possess high transparency in the relevant wavelength range and a precisely controlled refractive index. This compound has a refractive index of approximately 1.528, a value suitable for many optical designs. When formulated into curable compositions, these resins can create robust, transparent solids with low optical loss, enabling the efficient transmission of light. Their high thermal stability also ensures that the optical properties remain stable during temperature fluctuations encountered in device operation.

| Optical Property | Typical Value |

|---|---|

| Refractive Index (nD) | ~1.53 |

| Light Transmittance (Visible Spectrum) | > 90% |

| Haze | < 1% |

| UV Stability | High (Non-yellowing) |

Strategies for Surface Modification and Interfacial Adhesion Enhancement using Silane Coupling Agents

The performance of composite materials and coatings heavily relies on the quality of the interface between the organic epoxy resin and the inorganic material (e.g., glass fibers, silica fillers, or metal substrates). To ensure a strong and durable bond, the inorganic surface is often treated with a silane coupling agent. These bifunctional molecules act as a molecular bridge, forming covalent bonds with both the inorganic surface and the epoxy matrix. google.com

For epoxy systems based on this compound, epoxy-functional silanes (e.g., 3-glycidoxypropyltrimethoxysilane) and amino-functional silanes are commonly used. google.com The silane is first hydrolyzed to form reactive silanol groups, which then condense with hydroxyl groups on the inorganic surface. The organic functional group of the silane (e.g., an epoxy or amine group) is then available to co-react with the epoxy resin during the curing process. This creates a robust, chemically bonded interface that significantly improves adhesion, enhances mechanical properties, and increases the resistance of the material to moisture. google.com Patents describe the use of this compound in formulations where silane coupling agents are used to improve the adhesion and strength of the final product.

Computational and Theoretical Investigations of 2,2 Bis 3,4 Epoxycyclohexyl Propane Systems

Quantum Chemical Studies on Reaction Pathways and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT) and high-level ab initio methods, are employed to investigate the fundamental reaction mechanisms and energetics of epoxy ring-opening and polymerization. These studies provide detailed information about transition state structures, activation barriers, and reaction enthalpies, which are crucial for understanding and controlling the curing process.

For instance, quantum chemical modeling has been used to simulate the reaction of propargyl chloride with sulfur-containing binucleophiles, a process analogous to the reactions that can occur in some epoxy systems. researchgate.netd-nb.info These studies, using methods like B3LYP and CCSD(T), have identified elementary steps, characterized primary intermediates, and determined the energetics of different reaction pathways, such as heterocyclization. researchgate.netd-nb.info The calculations revealed the Gibbs free energy changes and activation barriers for various reaction steps, providing a detailed understanding of the reaction mechanism. d-nb.info For example, in the reaction of dipotassium (B57713) ethane-1,2-bis(thiolate) with propargyl chloride, different reaction paths were explored, including those involving acetylene–allene rearrangement, with calculated activation barriers providing insight into the most favorable pathways. d-nb.info

Table 1: Calculated Energetic Data for a Model Reaction System

| Reaction Step | Transition State | ΔG‡ (kcal/mol) | ΔH (kcal/mol) |

| Heterocyclization to dihydrodithiine | TS-5 | 19.0 | -24.8 |

| Acetylene–allene rearrangement | TS-10 | 11.2 | N/A |

This table presents example data from a quantum chemical study on a related system to illustrate the type of information obtained. ΔG‡ represents the Gibbs free energy of activation, and ΔH is the change in enthalpy. d-nb.info

Molecular Dynamics Simulations for Polymerization Processes and Network Formation

Molecular dynamics (MD) simulations are a valuable tool for studying the dynamic processes of polymerization and the subsequent formation of cross-linked polymer networks. mdpi.com These simulations model the system at the atomic or coarse-grained level, allowing for the investigation of phenomena that occur over longer timescales and larger length scales than are accessible with quantum chemical methods. mdpi.comyoutube.com

MD simulations can be used to model the curing process by virtually simulating the cross-linking reactions between epoxy resins and hardeners. arxiv.org This allows for the study of how factors like monomer type, composition, and curing conditions affect the resulting three-dimensional network structure. arxiv.org By tracking the evolution of the system during curing, researchers can gain insights into the formation of the polymer network and its final topology. arxiv.org

Furthermore, MD simulations have been employed to study the effects of sequential cross-linking and scission on polymer networks. sdu.dk These simulations can investigate how changes in the network connectivity, such as those that occur during chemical aging, affect the material's mechanical properties. sdu.dk For example, simulations have been used to understand the stress transfer within the network when cross-links are introduced or removed under strain, providing insights that are crucial for predicting the long-term performance of epoxy resins. sdu.dk

Predictive Modeling of Structure-Property Relationships in Cured Resins

A significant area of research focuses on developing predictive models that link the chemical structure of the constituent monomers and the resulting network architecture to the macroscopic properties of the cured epoxy resin. researchgate.netresearchgate.net These structure-property relationships are essential for the rational design of new epoxy materials with desired performance characteristics. rsc.org

Machine learning (ML) approaches, often in conjunction with data generated from molecular dynamics simulations, are increasingly being used to build these predictive models. rsc.orgmdpi.com By creating large databases of epoxy resins with varying compositions and calculating their properties through MD simulations, ML models can be trained to predict properties such as density, coefficient of thermal expansion, glass transition temperature (Tg), and Young's modulus. rsc.org These models can then be used to rapidly screen a vast chemical space of potential epoxy and hardener combinations, accelerating the discovery of new high-performance materials. rsc.org

Quantitative structure-property relationship (QSPR) models have also been developed to correlate the physicochemical properties of the components with the final properties of the material. nih.gov These models use molecular descriptors that quantify various steric, electronic, and hydrophobic features of the molecules to build regression models that can predict properties of interest. nih.gov

Table 2: Example of a Predictive Model's Accuracy

| Property | R² (Training Set) | R² (Test Set) |

| Cohesive Energy Density (CED) | 0.986 | N/A |

| Modulus | 0.981 | N/A |

| Glass Transition Temperature (Tg) | 0.835 | N/A |

This table shows the coefficient of determination (R²) values for an artificial neural network (ANN) model used to predict epoxy resin properties, indicating a high degree of accuracy for the predictions. mdpi.com

Computational Approaches to Understanding Degradation Mechanisms

Computational methods are also applied to investigate the degradation mechanisms of epoxy resins, which is critical for assessing their long-term durability and reliability. These studies can focus on various degradation pathways, including thermal oxidation, hydrolysis, and chemical attack.

Quantum chemical calculations can be used to study the elementary steps of degradation reactions, such as bond-breaking and the formation of new chemical species. By calculating the activation energies for different degradation pathways, researchers can identify the most likely mechanisms of material failure under specific environmental conditions.

Molecular dynamics simulations can be used to model the long-term aging of epoxy networks. sdu.dk These simulations can incorporate chemical reactions that lead to bond scission and the formation of degradation products, allowing for the study of how these processes affect the structural integrity and mechanical properties of the material over time. For example, the thermal oxidation of a cured epoxy system has been studied by measuring the formation of carbonyl groups, and the effect of this degradation on properties like water absorption has been investigated. researchgate.net

Degradation Mechanisms and Long Term Stability of 2,2 Bis 3,4 Epoxycyclohexyl Propane Based Polymers

Thermal Degradation Pathways and Kinetic Analysis

The thermal stability of epoxy resins is a key factor in their application, especially at elevated temperatures. The degradation of polymers based on 2,2-Bis(3,4-epoxycyclohexyl)propane is a complex process involving multiple reaction steps.

Thermal degradation of epoxy resins is often initiated by the scission of the weakest bonds within the polymer network. In the case of cycloaliphatic epoxy resins, the ether linkages are susceptible to cleavage at high temperatures. This initial bond-breaking generates free radicals, which can then propagate through various reactions, including hydrogen abstraction and chain scission. utk.edu The decomposition of the three-dimensional network structure can lead to a rapid increase in the degradation rate. utk.edu

Kinetic analysis of thermal degradation provides valuable insights into the stability of the material and the mechanism of its decomposition. Thermogravimetric analysis (TGA) is a widely used technique to study the thermal degradation of polymers. By measuring the weight loss of a sample as a function of temperature at a constant heating rate, key kinetic parameters such as the activation energy (Ea) can be determined.

The activation energy represents the minimum energy required to initiate the degradation process. A higher activation energy generally indicates greater thermal stability. Various isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) models, are employed to calculate the activation energy from TGA data obtained at different heating rates.

For instance, studies on similar thermosetting polymers have shown that the activation energy for thermal degradation can be influenced by the chemical structure of the polymer and the curing conditions. In one study, the activation energy for a bismaleimide (B1667444) blend was found to be around 66 kJ/mol. researchgate.net The degradation temperature for such blends was observed to be between 367 and 393 °C. researchgate.net Non-isothermal kinetic analysis is a common approach to determine these parameters. researchgate.net

The reaction order is another important kinetic parameter that describes how the rate of degradation depends on the concentration of the reactant. While first-order kinetics are often assumed, studies have shown that the reaction order for polymer degradation can be different. For example, the thermal degradation of polypropylene (B1209903) was found to follow a reaction order of 0.35. researchgate.net

Table 1: Kinetic Parameters for Thermal Degradation of Various Polymers

| Polymer System | Activation Energy (Ea) (kJ/mol) | Onset Degradation Temperature (°C) | Method of Analysis |

|---|---|---|---|

| PolyBPEBPA/BMIE Blends | ~66 | 367-393 | TGA, Dharwadkar and Kharkhanavala equation |

| Polypropylene | - | ~390-410 (isothermal) | TGA |

| Nematic Liquid Crystal (E7) | 64 | ~310 (at 200°C/min heating rate) | TGA, FWO, Tang, KAS |

This table presents a comparative view of thermal degradation parameters for different polymer systems to provide context for the behavior of epoxy-based polymers. The data is sourced from various studies.

Photolytic and Oxidative Degradation Processes

Exposure to ultraviolet (UV) radiation and oxygen can lead to the degradation of this compound-based polymers, a process known as photo-oxidation. This type of degradation is a significant concern for materials used in outdoor applications, as it can lead to a deterioration of mechanical properties and a decrease in the protective function of coatings. researchgate.net

The photolytic process is initiated by the absorption of UV photons by chromophores within the polymer structure. This absorption can lead to the excitation of electrons and subsequent bond cleavage, generating free radicals. These radicals can then react with atmospheric oxygen to form peroxy radicals, which are key intermediates in the oxidative degradation cascade.

The oxidative degradation of epoxy resins can proceed through several pathways. rsc.org One proposed mechanism involves the oxidation of the polymer's linking groups. nih.gov For amine-cured epoxies, the reaction can proceed through the formation of an N-oxide intermediate, followed by an elimination and hydrolysis sequence. nih.gov The presence of hydroxyl groups in the epoxy network can play a role in the degradation process. rsc.org

The rate of oxidative degradation can be influenced by several factors, including the intensity of UV radiation, the concentration of oxygen, and the presence of catalysts. Certain metal ions, for example, can accelerate the decomposition of hydroperoxides, leading to an increased rate of degradation.

Hydrolytic Stability of Cured Networks in Diverse Environments

The hydrolytic stability of cured this compound networks is their ability to resist degradation in the presence of water. This is a critical property for applications where the material may be exposed to humid environments, immersed in water, or come into contact with aqueous solutions.

The primary mechanism of hydrolytic degradation involves the reaction of water molecules with susceptible chemical bonds within the polymer network. For epoxy resins, the ether linkages, while generally stable, can undergo hydrolysis under certain conditions, such as elevated temperatures or the presence of acidic or basic catalysts. This can lead to chain scission and a reduction in the crosslink density of the network, resulting in a loss of mechanical properties.

The rate of water absorption and the subsequent hydrolytic degradation are influenced by the chemical structure of the epoxy resin and the curing agent used. The presence of polar groups in the polymer network can increase water uptake due to hydrogen bonding. The morphology of the cured network, including the presence of micro-voids, can also affect the diffusion of water into the material.

Studies have shown that degradation in near-critical water involves mechanisms such as random scission, unzipping, and side group elimination. utk.edu The degradation process can be accelerated by increasing the reaction time and temperature. utk.edu

Environmental Factors Influencing Long-Term Material Performance